molecular formula C20H24N4O4 B11184556 ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11184556
M. Wt: 384.4 g/mol
InChI Key: HAJZTNYLSUNKEM-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate involves multiple steps. One common method starts with the reaction of 2-ethylphenylamine with ethyl oxalyl chloride to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to produce the pyridazine ring . The final step involves esterification with ethyl chloroformate to yield the target compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and its analogs. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities. For example, pyridazinone derivatives are known for their anti-inflammatory and analgesic properties, while ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate has shown potential in anticancer research .

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[2-(2-ethylanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C20H24N4O4/c1-3-14-7-5-6-8-16(14)21-18(25)13-24-19(26)11-15-12-23(20(27)28-4-2)10-9-17(15)22-24/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,21,25)

InChI Key

HAJZTNYLSUNKEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C3CN(CCC3=N2)C(=O)OCC

Origin of Product

United States

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